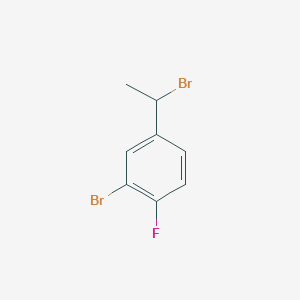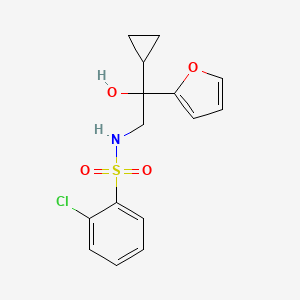![molecular formula C17H13N3OS B2765046 2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1024567-80-3](/img/no-structure.png)
2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis process for this compound is not available in the retrieved papers, similar compounds have been synthesized using various methods. For instance, 4-oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile was synthesized and used in the synthesis of a new series of fused pyrimidines . The reaction proceeded smoothly via thia-Michael addition in ethanol and in high yields .Chemical Reactions Analysis
In the synthesis of similar compounds, various chemical reactions were involved. For example, ZnO NPs catalyzed [3 + 3] cycloaddition of 2-thiouracil with polarized olefins to form pyrimido [2,1- b ] [1,3]thiazines .Applications De Recherche Scientifique
Synthesis Methods
One-pot synthesis methods have been developed for quinazolinone derivatives, including 2-thioxoquinazolinones, utilizing low-valent titanium for cyclization steps. These methods offer efficient access to the target compounds, suitable for library synthesis in drug discovery efforts (Dou, Wang, & Shi, 2009).
Antimicrobial and Antioxidant Potential
Newly synthesized quinazolinone derivatives have shown potent in vitro antibacterial activities against both Gram-positive and Gram-negative bacteria, as well as significant antioxidant potential. The compounds demonstrate potent inhibitory action, with certain derivatives manifesting profound antioxidant potential (Kumar, Sharma, Kumari, & Kalal, 2011).
Antiproliferative and Antiangiogenic Properties
Studies on quinazolinone derivatives have revealed their antiproliferative and antiangiogenic properties, targeting VEGFR-2 and showing promising activity against breast MCF-7 and liver HepG2 cells. These findings suggest the potential of these compounds as chemotherapeutic agents, with specific derivatives displaying efficient oral bioavailability and significant inhibitory effects on cancer cell lines (Abuelizz et al., 2020).
Antimicrobial Evaluation
Benzimidazoles, incorporating biologically active heterocycles, have been synthesized and evaluated for in vitro antimicrobial activity, showing potent inhibitory activity against tested bacteria. Docking studies have been conducted to gain insights into the antibacterial agents' mode of action, revealing promising compounds for further evaluation (Abdel-Motaal, Almohawes, & Tantawy, 2020).
Antioxidant, Anti-inflammatory, and Analgesic Activities
Novel quinazolinone derivatives have been synthesized and evaluated for their antioxidant, anti-inflammatory, and analgesic activities. Certain compounds have shown the highest inhibitory antioxidant activity and potent anti-inflammatory activity, indicating their potential for therapeutic applications (El-Gazzar et al., 2009).
Mécanisme D'action
Target of Action
The primary targets of 2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . These targets play crucial roles in cell proliferation, survival, differentiation, and migration .
Mode of Action
The compound acts as a dual inhibitor, interacting with both PI3K and HDAC . By inhibiting PI3K, it disrupts the generation of 3′-phosphoinositides, which are vital for activating cellular targets . The inhibition of HDAC leads to multiple epigenetic modifications affecting signaling networks .
Biochemical Pathways
The compound affects the PI3K/AKT signaling pathway, which is crucial for cell survival and growth . By inhibiting PI3K, the activation of AKT and other downstream effectors is disrupted . The inhibition of HDAC affects the acetylation status of histones, thereby altering gene expression .
Pharmacokinetics
The compound’s inhibitory activities against pi3k and hdac suggest that it can effectively reach its targets within cells .
Result of Action
The compound’s action results in potent antiproliferative activities against certain cancer cell lines, such as K562 and Hut78 . This suggests that the compound could potentially be used as an anticancer therapeutic .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one involves the condensation of 2-aminobenzylamine with 2-thioxoimidazolidin-4-one, followed by cyclization with 2-chloroquinazoline.", "Starting Materials": [ "2-aminobenzylamine", "2-thioxoimidazolidin-4-one", "2-chloroquinazoline", "Sodium hydride", "Dimethylformamide (DMF)", "Chloroform", "Ethyl acetate", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzylamine and 2-thioxoimidazolidin-4-one in DMF and add sodium hydride. Stir the mixture at room temperature for 2 hours to allow for condensation.", "Step 2: Add 2-chloroquinazoline to the reaction mixture and heat at 100°C for 6 hours to promote cyclization.", "Step 3: Cool the reaction mixture and extract with chloroform. Wash the organic layer with water and dry over sodium sulfate.", "Step 4: Concentrate the organic layer and purify the crude product by column chromatography using ethyl acetate and methanol as eluents.", "Step 5: Recrystallize the purified product from a mixture of methanol and acetic acid to obtain 2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one as a white solid." ] } | |
Numéro CAS |
1024567-80-3 |
Formule moléculaire |
C17H13N3OS |
Poids moléculaire |
307.37 |
Nom IUPAC |
2-benzyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C17H13N3OS/c21-16-14(10-11-6-2-1-3-7-11)18-15-12-8-4-5-9-13(12)19-17(22)20(15)16/h1-9,14,18H,10H2 |
Clé InChI |
ZCUMWWGVOPGRIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(azidocarbonyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2(1H)-pyridinone](/img/structure/B2764964.png)
![3-methyl-N-(1,3-thiazol-2-yl)-2-[(thiophen-2-yl)formamido]butanamide](/img/structure/B2764965.png)
![Methyl 2-[2-(cyclohexanecarbonylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2764966.png)
![N-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2764968.png)
![7-cyclopropyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2764970.png)
![1-Isopropyl-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2764971.png)
![(2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2764974.png)
![7-(2-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764976.png)


![(Z)-4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-(4-methoxyphenyl)-4-oxobut-2-enoic acid](/img/structure/B2764982.png)

![1-ethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2764985.png)
